molecular formula C21H19N5O2 B2494383 2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide CAS No. 894063-39-9

2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

Cat. No.: B2494383
CAS No.: 894063-39-9
M. Wt: 373.416
InChI Key: ACDHRODCSJNWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Activities

  • Anticancer Activity

    A study by G. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines. These compounds exhibited inhibitory activity against HCT 116 cancer cell lines, with certain compounds like N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamide demonstrating significant activity.

  • Antimicrobial Activities

    The same study also evaluated these compounds for antimicrobial activities, suggesting a potential for broad-spectrum antimicrobial applications.

Structural and Synthesis Studies

  • Structure Analysis and DFT Calculations: A 2021 study by Hamdi Hamid Sallam et al. focused on the synthesis of heterocyclic compounds like pyridazine analogs, including triazolo[4,3-b]pyridazines, and performed structure analysis using techniques like IR, NMR, LC-MS, and XRD. This research provides insights into the structural properties and synthesis pathways of related compounds.

Insecticidal Applications

  • Insecticidal Agents: A study conducted by A. Fadda et al. (2017) used derivatives of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as precursors for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm. These findings indicate the potential application of related triazolo[4,3-b]pyridazine derivatives in agriculture as insecticides.

Antiviral Applications

  • Antiviral Activity Against Hepatitis-A Virus: Research by A. H. Shamroukh and Mohamed. A. Ali (2008) on 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives revealed promising antiviral activity against hepatitis-A virus. This suggests potential therapeutic applications for similar compounds in treating viral infections.

Additional Applications

  • PI3K Inhibitors and Anticancer Agents: A study by Xiao-meng Wang et al. (2015) on the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, revealed its potential as a potent PI3K inhibitor with low toxicity, indicating its utility as an effective anticancer agent.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. This could include studies to optimize the synthesis process, detailed structural analyses, and biological assays to identify potential targets and effects .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-18-8-6-15(7-9-18)12-21(27)23-17-5-3-4-16(13-17)19-10-11-20-24-22-14-26(20)25-19/h3-11,13-14H,2,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDHRODCSJNWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.